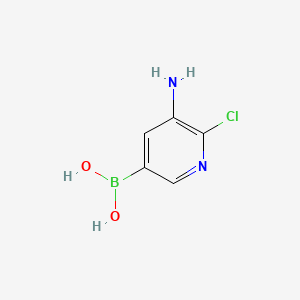

(5-Amino-6-chloropyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(5-amino-6-chloropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BClN2O2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIYFSZDCVYXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)Cl)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855767 | |

| Record name | (5-Amino-6-chloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354697-94-1 | |

| Record name | (5-Amino-6-chloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (5-Amino-6-chloropyridin-3-yl)boronic acid

Introduction: The Strategic Value of a Niche Building Block

In the landscape of modern drug discovery, progress is often marked by the ability to rapidly synthesize and explore novel chemical matter. Heterocyclic boronic acids are cornerstone reagents in this endeavor, serving as versatile building blocks for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Among these, (5-Amino-6-chloropyridin-3-yl)boronic acid (CAS 1354697-94-1) has emerged as a particularly valuable intermediate.[2][3] Its trifunctional nature—a nucleophilic amino group, a halogen for potential further derivatization, and the boronic acid moiety for C-C bond formation—provides a rich platform for generating diverse compound libraries.

This guide offers a comprehensive, field-proven protocol for the synthesis and rigorous characterization of (5-Amino-6-chloropyridin-3-yl)boronic acid. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, justify critical experimental choices, and establish a self-validating analytical workflow to ensure the production of high-purity material essential for downstream applications in pharmaceutical and agrochemical research.[1]

Synthesis Methodology: A Robust Path to the Target Compound

The most reliable and commonly employed route to (5-Amino-6-chloropyridin-3-yl)boronic acid involves a palladium-catalyzed borylation of a suitable halogenated precursor. Our starting material of choice is 3-Amino-5-bromo-2-chloropyridine, a commercially available and relatively inexpensive compound.[4][5]

Retrosynthetic Logic & Workflow Visualization

The synthetic strategy hinges on the selective formation of a C-B bond at the C3 position of the pyridine ring, which is activated by the adjacent bromine atom. This is achieved via a Miyaura borylation reaction.

Caption: Synthesis workflow for (5-Amino-6-chloropyridin-3-yl)boronic acid.

Detailed Experimental Protocol

Materials:

-

3-Amino-5-bromo-2-chloropyridine (1.0 equiv)[4]

-

Bis(pinacolato)diboron (B₂Pin₂) (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium Acetate (KOAc) (3.0 equiv)

-

Anhydrous 1,4-Dioxane

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl Ether

Procedure:

-

Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-Amino-5-bromo-2-chloropyridine (1.0 equiv), Bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium acetate (3.0 equiv).

-

Expert Insight: An inert atmosphere is critical to prevent the oxidation of the palladium catalyst and the hydrolysis of the diboron reagent. The choice of Pd(dppf)Cl₂ is deliberate; the dppf ligand is bulky and electron-rich, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields.

-

-

Solvent Addition and Degassing: Add anhydrous 1,4-dioxane to the flask. The reaction mixture should be sparged with nitrogen for 15-20 minutes to remove any dissolved oxygen.

-

Expert Insight: Dioxane is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both the organic substrates and the inorganic base. Thorough degassing is non-negotiable for catalyst longevity and reaction efficiency.

-

-

Reaction Execution: Heat the mixture to 80-90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up and Hydrolysis: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate. The filtrate is then concentrated under reduced pressure. The resulting residue contains the pinacol ester intermediate. This crude ester is dissolved in a mixture of acetone and 1 M HCl and stirred at room temperature for 4-6 hours to hydrolyze the pinacol ester to the desired boronic acid.

-

Expert Insight: The acidic hydrolysis cleaves the pinacol protecting group. The reaction is typically clean, but monitoring by TLC is recommended to ensure complete conversion.

-

-

Purification: Neutralize the acidic solution carefully with saturated sodium bicarbonate until the pH is approximately 7-8. The aqueous layer is then extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to afford (5-Amino-6-chloropyridin-3-yl)boronic acid as a solid.[3]

Characterization: A Self-Validating Analytical Workflow

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. The following workflow provides a multi-technique approach for unambiguous validation.

Caption: Analytical workflow for product validation.

Summary of Characterization Data

| Parameter | Expected Result |

| Molecular Formula | C₅H₆BClN₂O₂ |

| Molecular Weight | 172.38 g/mol |

| Appearance | White to off-white solid[6] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.0 (s, 2H, -B(OH)₂), ~7.8 (d, 1H), ~7.2 (d, 1H), ~6.0 (s, 2H, -NH₂) |

| ¹¹B NMR (128 MHz, DMSO-d₆) | δ ~27-33 ppm (broad singlet)[7] |

| LC-MS (ESI+) | m/z = 173.0 [M+H]⁺ |

| Purity (HPLC) | ≥95%[6] |

Detailed Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H NMR and ¹¹B NMR spectra.

-

Trustworthiness: ¹H NMR confirms the presence and connectivity of the aromatic and amino protons. The chemical shifts are highly indicative of the electronic environment of the pyridine ring.[8] ¹¹B NMR is crucial for confirming the presence of the boronic acid moiety; tricoordinate boronic acids typically appear in the 27-33 ppm range.[7] The broad singlet for the B(OH)₂ protons in the ¹H spectrum that disappears upon D₂O exchange is also a key diagnostic feature.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Protocol: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile/water. Inject onto a C18 column using a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[9]

-

Trustworthiness: LC-MS provides a dual validation. The liquid chromatography component assesses the purity of the sample, while the mass spectrometry component confirms the molecular weight of the compound.[10] The expected [M+H]⁺ ion at m/z 173.0 provides strong evidence for the successful synthesis.

-

-

Melting Point (MP)

-

Protocol: Place a small amount of the dry, crystalline sample into a capillary tube and determine the melting point using a standard melting point apparatus.

-

Trustworthiness: A sharp melting point range is a good indicator of high purity. Broad or depressed melting points often suggest the presence of impurities.

-

Conclusion

This guide provides a robust and reliable framework for the synthesis and characterization of (5-Amino-6-chloropyridin-3-yl)boronic acid. By understanding the rationale behind each step—from the choice of catalyst to the specific analytical techniques employed—researchers can confidently produce this valuable building block with high purity. The integration of detailed protocols with expert insights ensures that this document serves not just as a set of instructions, but as a practical tool for scientists and professionals in the field of drug development, accelerating the discovery of next-generation therapeutics.

References

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). Retrieved January 16, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

1354697-94-1 (5-Amino-6-chloropyridin-3-yl)boronic acid. (n.d.). Autech Industry Co.,Limited. Retrieved January 16, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (2013). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

-

Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

-

11 B NMR Chemical Shifts - SDSU Chemistry. (n.d.). San Diego State University. Retrieved January 16, 2026, from [Link]

-

Cr-catalyzed borylation of C(aryl)–F bonds using a terpyridine ligand - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 16, 2026, from [Link]

-

6-(5-chloropyridin-3-yloxy)pyridin-3-yl boronic acid - Structure, Synthesis, Properties - Organoboron compounds. (n.d.). Chem-Portal. Retrieved January 16, 2026, from [Link]

- CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. (n.d.). Google Patents.

-

3-Amino-5-bromo-2-chloropyridine | C5H4BrClN2 | CID 21858354 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

(PDF) Analysis of Boronic Acids Without Chemical Derivatisation - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Patsnap Eureka. (n.d.). Retrieved January 16, 2026, from [Link]

-

3-Amino-2-bromo-5-chloropyridine | C5H4BrClN2 | CID 2769640 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1354697-94-1 (5-Amino-6-chloropyridin-3-yl)boronic acid [chemsigma.com]

- 3. (5-Amino-6-chloropyridin-3-yl)boronic acid | 1354697-94-1 [sigmaaldrich.com]

- 4. 3-Amino-5-bromo-2-chloropyridine | C5H4BrClN2 | CID 21858354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. 5-Chloropyridine-3-boronic acid, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Discovery and history of substituted aminopyridine boronic acids

Beginning Comprehensive Search

I've started by compiling information on the discovery, history, and key developments of substituted aminopyridine boronic acids. I'm focusing specifically on their synthesis, properties, and applications in both drug discovery and medicinal chemistry. This will lay the groundwork for a more in-depth exploration.

Initiating Detailed Analysis

I'm now diving into the search results, aiming to pinpoint important publications, key research teams, and crucial field milestones. Simultaneously, I'm digging into the mechanistic aspects of their actions and the reasoning behind experimental setups. I'm also actively searching for well-established methods for both synthesizing and characterizing these compounds, building toward a comprehensive understanding.

Outlining the Guide Structure

I've just finished structuring the technical guide. It'll start with an intro to boronic acids and aminopyridines, move through their discovery history, and then detail synthetic methods with protocols. I'm planning to cover their medicinal chemistry applications, with a table summarizing key data. Diagrams will follow.

Exploring Boronic Acids

I'm starting the deep dive into the technical guide. My focus is on the discovery and history of substituted aminopyridine boronic acids. The introduction will give a succinct overview of boronic acids' role in medicinal chemistry, emphasizing their importance, and mention the initial approval. I'm aiming for a strong foundation before delving into the specifics.

Refining the Framework

I've solidified the structure of the guide. The introduction is taking shape, with an emphasis on boronic acids and the aminopyridine scaffold's role in drug design, leading into the guide's purpose. I'm now drafting the "Early Developments" section, aiming to provide historical context, particularly highlighting the impact of Bortezomib's approval and the subsequent surge in interest in boronic acids for drug discovery. I plan to mention Ixazomib and Vaborbactam too.

Structuring the Technicalities

I'm now fully immersed in the core technical section. I've begun to outline general strategies for synthesizing pyridinylboronic acids. The plan involves a deep dive into various approaches including, but not limited to, the Suzuki-Miyaura cross-coupling, and other methods. I'm focusing on providing practical details for the expert user.

Expanding Synthetic Details

I'm now deep in the synthetic methodologies section, ready to enrich the guide with practical value. Focusing on detailed protocols, I'm now drafting a section on protecting groups, essential for controlling reactions. I'll provide a step-by-step example, using the synthesis of (2-aminopyrimidin-5-yl)boronic acid as a reference, as well as a section on the boronation process. My intention is for this to be a comprehensive and immediately useful guide.

Defining Applications

I'm now outlining the application section, focusing on kinases and chemokine receptors. I'll discuss how aminopyridine boronic acids are used in kinase inhibitor development and as chemokine receptor antagonists. My goal is to provide real-world examples and their impact, including the use of c-Met inhibitors and potential Crizotinib prodrugs. The target audience of the expert will appreciate this focus.

Analyzing Recent Progress

I'm now focusing on section 4, delving into synthetic methodologies. I've outlined several general strategies for pyridinylboronic acids, aiming for a detailed, practical guide. A step-by-step example for synthesizing (2-aminopyrimidin-5-yl)boronic acid is being developed. This includes specific procedures for protecting group installation, borylation, deprotection, and esterification, which will be of immediate value.

Refining Synthetic Approaches

I'm making progress on the synthetic methodologies section, aiming for a detailed, practical guide with example protocols. I'm focusing on various general strategies for preparing the pyridinylboronic acids. The plan is to present several synthetic routes, including palladium-catalyzed cross-coupling, to assist the user. Then, I plan to provide detailed step-by-step instructions.

A Technical Guide to the Stability and Storage of (5-Amino-6-chloropyridin-3-yl)boronic acid

Introduction

(5-Amino-6-chloropyridin-3-yl)boronic acid is a key building block in contemporary drug discovery and development, valued for its role in forming carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling. As with many organoboron reagents, its utility is intrinsically linked to its stability. This guide provides an in-depth analysis of the factors governing the stability of (5-Amino-6-chloropyridin-3-yl)boronic acid, recommended storage and handling procedures, and robust analytical methodologies for assessing its integrity over time. This document is intended for researchers, chemists, and quality control specialists working with this versatile reagent.

The Chemical Landscape of Boronic Acid Stability

Boronic acids, while generally more robust than many other organometallics, are susceptible to several degradation pathways that can impact their purity, reactivity, and ultimately, the success of a synthetic campaign. The principal routes of degradation are protodeboronation, oxidation, and the formation of boroxine anhydrides.

Major Degradation Pathways

The stability of (5-Amino-6-chloropyridin-3-yl)boronic acid is influenced by its unique electronic and structural features. The pyridine ring, substituted with an electron-donating amino group and an electron-withdrawing chloro group, presents a specific reactivity profile.

-

Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom. This process is often catalyzed by acid or base and can be accelerated by residual palladium catalysts from previous synthetic steps. For (5-Amino-6-chloropyridin-3-yl)boronic acid, this would result in the formation of 3-amino-2-chloropyridine, a potentially genotoxic impurity. The electron-rich nature of the pyridine ring, enhanced by the amino group, can make the C-B bond susceptible to electrophilic cleavage.

-

Oxidation: The boronic acid group can be oxidized to a hydroxyl group, yielding the corresponding phenol (5-amino-6-chloro-pyridin-3-ol). This degradation is often mediated by atmospheric oxygen or other oxidizing agents and can be a significant issue in biological applications.[1]

-

Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a cyclic trimer known as a boroxine.[1][2] While often a reversible process upon exposure to water, the formation of boroxines can complicate stoichiometry and characterization, as it alters the molecular weight and can affect dissolution profiles.

Caption: Major degradation pathways for arylboronic acids.

Recommended Storage and Handling Protocols

To mitigate the degradation risks, stringent storage and handling procedures are paramount. The following recommendations are based on supplier data and general best practices for boronic acids.[3][4]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of all chemical degradation pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, thereby inhibiting hydrolysis and oxidation.[3] |

| Light | Store in a dark place | Protects against potential photolytic degradation.[3] |

| Container | Tightly sealed, appropriate material | Prevents ingress of moisture and air. Use containers made of non-reactive materials. |

| Handling | In a glove box or under a stream of inert gas | Minimizes exposure to air and moisture during weighing and dispensing. |

Long-term Storage: For archival purposes or long-term storage, conversion to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, should be considered.[2][5] These derivatives exhibit enhanced stability and can be readily deprotected prior to use.[2][5]

Analytical Methodologies for Stability Assessment

A robust stability-indicating analytical method is crucial for determining the shelf-life and ensuring the quality of (5-Amino-6-chloropyridin-3-yl)boronic acid. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the parent compound and its degradation products.[6] A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential impurities and degradants.

Challenges in HPLC Analysis: A significant challenge in the reversed-phase HPLC analysis of boronic acids is their potential for on-column degradation, primarily through hydrolysis of the boronic acid moiety.[6]

Protocol for Stability-Indicating HPLC Method Development:

-

Column Selection: Start with a C18 column with end-capping to minimize interactions with free silanol groups.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution: A typical gradient would be from 5% to 95% B over 20-30 minutes.

-

Detection: UV detection at a wavelength determined by the UV spectrum of (5-Amino-6-chloropyridin-3-yl)boronic acid (e.g., 254 nm).

-

Sample Preparation: Dissolve the sample in an aprotic solvent like acetonitrile or tetrahydrofuran to minimize hydrolysis before injection.[6] Prepare samples fresh and analyze them immediately.[6]

Sources

A Researcher's Guide to (5-Amino-6-chloropyridin-3-yl)boronic acid: From Sourcing to Synthesis

Abstract

(5-Amino-6-chloropyridin-3-yl)boronic acid is a pivotal heterocyclic building block in modern medicinal chemistry, primarily utilized for its ability to participate in palladium-catalyzed cross-coupling reactions. Its unique trifunctional nature—a nucleophilic amino group, an electrophilic chloro-substituted pyridine ring, and a versatile boronic acid handle—makes it an invaluable synthon for constructing complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. We will navigate the commercial landscape for this reagent, establish a robust framework for purity assessment, and discuss its application in the widely-used Suzuki-Miyaura coupling reaction, all while emphasizing the causal relationships that underpin successful experimental outcomes.

The Commercial Landscape: Sourcing and Initial Vetting

The procurement of (5-Amino-6-chloropyridin-3-yl)boronic acid is the foundational step for any research endeavor. A multitude of suppliers offer this compound, ranging from large, well-established chemical conglomerates to smaller, specialized firms. The choice of supplier should not be based solely on cost, but rather on a holistic evaluation of purity, documentation, and batch-to-batch consistency.

Table 1: Representative Commercial Suppliers of (5-Amino-6-chloropyridin-3-yl)boronic acid

| Supplier | Typical Purity (%) | Available Quantities | Key Considerations |

| Sigma-Aldrich (Merck) | 95 | Grams to multi-grams | Comprehensive Certificate of Analysis (CoA) often available online. |

| Thermo Fisher Scientific | ≥95 | Milligrams to grams | Multiple brands under one umbrella (Alfa Aesar, Acros Organics). |

| Combi-Blocks | >97 | Grams to multi-grams | Focus on building blocks for combinatorial chemistry. |

| Enamine | >95 | Grams | Extensive library of unique and functionalized building blocks. |

| BLD Pharm | Custom Purity | Grams to Kilograms | Often provides detailed analytical data like NMR, HPLC, and LC-MS.[1][2] |

The stated purity on a supplier's website should be treated as a preliminary indicator. It is the responsibility of the end-user to independently verify the quality of the material, as impurities can have profound, and often detrimental, effects on subsequent chemical transformations.

Purity and Quality Control: A Mandate for Reproducibility

The chemical integrity of (5-Amino-6-chloropyridin-3-yl)boronic acid is paramount. Boronic acids, as a class of compounds, are susceptible to certain degradation pathways, and the presence of even minor impurities can inhibit catalyst activity, generate unwanted byproducts, and complicate purification efforts. A self-validating quality control workflow is not just recommended; it is essential for reproducible research.

The Boroxine Conundrum: A Common Boronic Acid Impurity

A well-documented propensity of boronic acids is their trimerization to form cyclic anhydrides known as boroxines, through the intermolecular loss of water. This is a reversible equilibrium, but the presence of significant amounts of the boroxine form can lead to inaccurate molar calculations and altered reaction kinetics.

Caption: The reversible equilibrium between a boronic acid and its corresponding boroxine.

A Multi-Technique Approach to Purity Verification

No single analytical technique provides a complete picture of purity. A combination of spectroscopic and chromatographic methods is necessary for a comprehensive assessment.

Caption: A logical workflow for the quality control of incoming boronic acid reagents.

Experimental Protocol: Purity Assessment

-

¹H NMR Spectroscopy (Structural Confirmation):

-

Rationale: This is the primary technique for confirming the molecular structure. The chemical shifts, integration, and coupling patterns of the protons provide a unique fingerprint of the compound.

-

Methodology:

-

Dissolve 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire a proton NMR spectrum.

-

Analyze the spectrum for the characteristic aromatic signals of the pyridine ring and the broad singlet corresponding to the B(OH)₂ protons. The absence of significant unassigned peaks is a good initial indicator of purity.

-

-

-

High-Performance Liquid Chromatography (HPLC-UV) (Purity Quantification):

-

Rationale: HPLC is a powerful tool for separating the main compound from non-volatile impurities and quantifying their relative abundance.[3] A reversed-phase method is typically employed for boronic acids.[4][5]

-

Methodology:

-

Column: C18 (e.g., 150 x 4.6 mm, 2.7 µm).[3]

-

Mobile Phase: A gradient of water (often with a pH modifier like formic or phosphoric acid) and acetonitrile or methanol.[3]

-

Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., 254 nm).[3]

-

Sample Preparation: Dissolve a known concentration of the boronic acid in the mobile phase or a compatible solvent.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

-

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) (Identity Confirmation and Impurity Identification):

-

Rationale: Coupling the HPLC to a mass spectrometer provides unambiguous confirmation of the molecular weight of the parent compound and can help in the tentative identification of impurities based on their mass-to-charge ratio.[6]

-

Methodology: Utilize the same chromatographic conditions as the HPLC-UV method, directing the eluent into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of molecules.[6]

-

Application in Suzuki-Miyaura Cross-Coupling: A Synthetic Cornerstone

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for the formation of carbon-carbon bonds.[7] (5-Amino-6-chloropyridin-3-yl)boronic acid is an excellent coupling partner in these reactions, allowing for the facile introduction of the substituted pyridine moiety, a common pharmacophore in drug discovery.[8][9][10]

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Protocol Considerations for Successful Coupling

-

Choice of Catalyst and Ligand: The electronic nature of the pyridine ring and the steric hindrance around the coupling sites necessitate careful selection of the palladium source and its coordinating ligand. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) often excel by promoting the rate-limiting reductive elimination step and stabilizing the active Pd(0) species.

-

Base Selection: The base is not merely a spectator. It plays a crucial role in activating the boronic acid for transmetalation. An aqueous solution of an inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is commonly employed. The choice can influence reaction rates and the suppression of side reactions like protodeboronation.

-

Solvent System: A biphasic solvent system is often optimal. A water-miscible organic solvent like dioxane, 1,2-dimethoxyethane (DME), or tetrahydrofuran (THF) is used to dissolve the organic coupling partners and the catalyst, while the aqueous phase dissolves the inorganic base.

-

Atmosphere: The active Pd(0) catalyst is susceptible to oxidation. Therefore, it is imperative to thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

By implementing a rigorous quality control process and a mechanistically informed approach to reaction optimization, researchers can confidently and effectively utilize (5-Amino-6-chloropyridin-3-yl)boronic acid to advance their synthetic and drug discovery programs.

References

- Vertex AI Search. (2025). What are the analytical methods for determining the purity of Boric acid - 10B? - Blog.

-

ResearchGate. (2025). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

-

Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

-

MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Retrieved from [Link]

-

Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Retrieved from [Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

PubMed. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Retrieved from [Link]

Sources

- 1. 2408429-68-3|(6-((tert-Butoxycarbonyl)amino)-5-chloropyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. (6-Amino-5-chloropyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Buy (5-Amino-6-chloropyridin-3-yl)boronic acid (EVT-1473595) | 1354697-94-1 [evitachem.com]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

Molecular structure and conformation of (5-Amino-6-chloropyridin-3-yl)boronic acid

An In-Depth Technical Guide to the Molecular Structure and Conformation of (5-Amino-6-chloropyridin-3-yl)boronic acid

Executive Summary

(5-Amino-6-chloropyridin-3-yl)boronic acid is a heterocyclic organoboron compound of significant interest to the pharmaceutical and agrochemical industries. Its unique trifunctional architecture—comprising a pyridine core, a nucleophilic amino group, an electrophilic chloro substituent, and a versatile boronic acid moiety—renders it a valuable building block for combinatorial chemistry and targeted drug design. Boronic acids have risen to prominence in medicinal chemistry, culminating in several FDA-approved drugs, primarily due to their ability to form reversible covalent bonds with biological targets and their utility in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][2][3][4]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the molecular structure and conformational landscape of (5-Amino-6-chloropyridin-3-yl)boronic acid. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from analogous structures and foundational chemical principles to present a predictive yet robust framework. It details the state-of-the-art experimental and computational protocols required for its complete characterization, emphasizing the synergy between theoretical modeling and empirical validation.

Introduction

The Ascendancy of Boronic Acids in Drug Discovery

The incorporation of boron, particularly as a boronic acid functional group, into small molecules represents a significant advancement in modern medicinal chemistry.[5][6] Initially perceived with caution, the therapeutic potential of boronic acids was unequivocally demonstrated with the approval of bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[3] This milestone catalyzed a surge in research, leading to other approved drugs like ixazomib and vaborbactam.[3][5]

The utility of the boronic acid moiety stems from several key properties:

-

Reversible Covalent Inhibition: The boron atom can form a stable, yet reversible, tetrahedral boronate complex with nucleophilic residues (e.g., serine, threonine) in enzyme active sites, offering a unique mechanism of action.[3]

-

Synthetic Versatility: Arylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex biaryl scaffolds common in bioactive molecules.[2][3]

-

Physicochemical Modulation: The introduction of a boronic acid can enhance potency and improve the pharmacokinetic profile of a drug candidate.[4]

Profile of (5-Amino-6-chloropyridin-3-yl)boronic acid

This compound is a solid under standard laboratory conditions and is characterized by the convergence of three distinct functional groups on a pyridine scaffold.[1][7] This multi-functionality allows for sequential, site-selective modifications, making it a powerful intermediate in the synthesis of diverse chemical libraries. The amino group can act as a hydrogen bond donor or a site for further derivatization, the chloro group provides a leaving group for nucleophilic aromatic substitution or another handle for cross-coupling, and the boronic acid is primed for Suzuki-Miyaura reactions.[1]

Core Physicochemical Properties

A summary of the key identifiers and computed properties for (5-Amino-6-chloropyridin-3-yl)boronic acid is presented below.

| Property | Value | Source |

| CAS Number | 1354697-94-1 | [7] |

| Molecular Formula | C₅H₆BClN₂O₂ | [7][8][9] |

| Molecular Weight | 172.38 g/mol | [8][9] |

| Appearance | Solid | [7] |

| Topological Polar Surface Area | 79.4 Ų | [1][8] |

| Hydrogen Bond Donors | 3 | [8] |

| Hydrogen Bond Acceptors | 4 | [8] |

| Rotatable Bond Count | 1 | [8] |

Elucidation of the Molecular Structure

Determining the precise three-dimensional arrangement of atoms is fundamental to understanding the reactivity and interaction of the title compound with other molecules. A combination of solid-state analysis and in-solution spectroscopy provides a complete structural picture.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for unambiguously determining the molecular structure of a crystalline solid.[10] It provides high-resolution data on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.[11] For a molecule like (5-Amino-6-chloropyridin-3-yl)boronic acid, SCXRD would reveal critical information regarding intramolecular and intermolecular hydrogen bonding, potential dimerization of the boronic acid moieties, and π-stacking interactions of the pyridine rings.

The choice of crystallization solvent is paramount. A solvent in which the compound is moderately soluble is ideal, as excessively high solubility leads to small, unusable crystals, while very low solubility hinders dissolution.[12] Slow evaporation or controlled cooling is employed to allow large, well-ordered crystals to form, minimizing internal imperfections that would degrade diffraction quality.[10][12]

Protocol 2.1.1: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

-

Crystal Growth:

-

Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, or ethyl acetate/hexane). The goal is to achieve a nearly saturated solution.[12]

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

-

Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature. Alternatively, use vapor diffusion by placing the vial inside a larger sealed chamber containing a more volatile anti-solvent.

-

-

Crystal Mounting:

-

Carefully select a single, well-formed crystal (typically >0.1 mm in all dimensions) under a microscope.[11]

-

Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen (100 K) to prevent radiation damage and reduce thermal motion.

-

-

Data Collection:

-

Place the mounted crystal on a goniometer within an X-ray diffractometer.

-

Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα).

-

Collect a series of diffraction images as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem to generate an initial electron density map.

-

Build the molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

-

Spectroscopic Characterization in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for elucidating the molecular structure in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a comprehensive dataset.

While ¹H and ¹³C NMR confirm the organic framework, ¹¹B NMR is uniquely diagnostic for boronic acids.[13] The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. A trigonal planar (sp²) boronic acid typically resonates in the range of 28-33 ppm, whereas a tetrahedral (sp³) boronate ester or complex shifts significantly upfield to a range of 5-15 ppm.[14][15] This allows for direct observation of binding events or reactions at the boron center.[14][16]

Protocol 2.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often preferred as it can help in observing the exchangeable -NH₂ and -B(OH)₂ protons.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. For this molecule, three distinct signals in the aromatic region (typically 7.0-9.0 ppm) are expected, corresponding to the protons on the pyridine ring. Broad signals for the amino (NH₂) and boronic acid (OH) protons may also be visible.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Five signals are expected for the pyridine ring carbons. The carbon attached to the boron (C3) and the carbon attached to the chlorine (C6) will show characteristic shifts influenced by these substituents.

-

¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum using a boric acid or BF₃·OEt₂ standard. A single, relatively broad signal is expected in the typical range for an arylboronic acid (δ ≈ 30 ppm), confirming the sp² hybridization of the boron atom in its free state.[14]

-

2D NMR (Optional): If structural assignment is ambiguous, run 2D experiments like COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation) to definitively assign all signals.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 8.0 - 8.5 | d or s | H2 or H4 proton, deshielded by adjacent nitrogen and/or chlorine. |

| 7.5 - 8.0 | d or s | H4 or H2 proton. | |

| 5.0 - 6.0 | br s | -NH₂ protons, chemical shift is solvent and concentration-dependent. | |

| 8.0 - 9.0 | br s | -B(OH)₂ protons, often broad and may exchange with water. | |

| ¹³C | 150 - 160 | s | C6, attached to electronegative Cl and N. |

| 140 - 150 | s | C2 and C4, pyridine ring carbons. | |

| 120 - 130 | s | C5, attached to the amino group. | |

| (low) | s | C3, attached to boron; signal is often broad due to quadrupolar relaxation of boron. | |

| ¹¹B | 28 - 33 | br s | Confirms the trigonal planar R-B(OH)₂ moiety.[14] |

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation about single bonds. For (5-Amino-6-chloropyridin-3-yl)boronic acid, the most significant conformational flexibility arises from the rotation around the C3-B bond.

Key Conformers and Rotational Barriers

The orientation of the B(OH)₂ group relative to the plane of the pyridine ring defines the principal conformers. Two main planar conformers can be envisioned: one where the B-O bonds are syn-planar to the C2-C3 bond and another where they are anti-planar. The true minimum energy conformer may be non-planar, representing a balance between steric hindrance and electronic effects (e.g., π-conjugation).

Computational Modeling: A Predictive Approach

Density Functional Theory (DFT) is a powerful computational method for exploring the conformational landscape of a molecule.[17] It allows for the calculation of the relative energies of different conformers, the energy barriers for interconversion, and the optimization of molecular geometries.[18][19]

A robust computational analysis does not rely on a single geometry optimization.[19] A thorough conformational search using a less computationally expensive method (like a force field) is performed first to identify a wide range of possible low-energy structures. The most promising candidates are then re-optimized at a higher level of theory (DFT) to obtain accurate geometries and relative energies.[18][19] This hierarchical approach ensures the global minimum energy conformer is found efficiently.

Protocol 3.2.1: DFT-Based Conformational Search Workflow

-

Initial Structure Generation: Build the 3D structure of (5-Amino-6-chloropyridin-3-yl)boronic acid using molecular modeling software.

-

Force Field Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF) to explore the potential energy surface associated with the C3-B bond rotation. Save all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the lowest energy structure.

-

DFT Geometry Optimization: Re-optimize the geometry of each low-energy conformer identified in the previous step using DFT. A common and reliable functional/basis set combination for organic molecules is B3LYP/6-31G(d).[20]

-

Frequency Calculations: Perform vibrational frequency calculations for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy and thermal corrections needed to calculate Gibbs free energies.

-

Energy Analysis: Compare the relative Gibbs free energies of all confirmed minima to identify the global minimum and the Boltzmann population of each conformer at a given temperature.

-

Solvation Modeling (Optional): To better simulate solution-phase behavior, repeat the final energy calculations using an implicit solvation model (e.g., PCM or SMD) that represents the solvent as a continuous dielectric medium.[20]

Integrated Characterization Workflow

A comprehensive understanding of the molecule requires an integrated approach where computational predictions are validated by experimental data. The diagram below illustrates a logical workflow from initial synthesis to full structural and conformational characterization.

Conclusion

(5-Amino-6-chloropyridin-3-yl)boronic acid is a molecule of high strategic value in modern chemical research, particularly in the synthesis of novel therapeutics. Its complete characterization requires a multi-faceted approach that leverages the strengths of both experimental techniques and computational chemistry. Solid-state analysis via X-ray crystallography provides definitive structural data, while a suite of NMR techniques, especially ¹¹B NMR, confirms the structure and probes its behavior in solution. These empirical methods, when coupled with predictive DFT calculations, allow for a deep understanding of the compound's conformational preferences and energetics. The integrated workflow detailed in this guide provides a robust, self-validating system for researchers to confidently determine the structure and behavior of this important chemical entity, thereby accelerating its application in drug discovery and development.

References

- EvitaChem. (n.d.). Buy (5-Amino-6-chloropyridin-3-yl)boronic acid (EVT-1473595) | 1354697-94-1.

- Sigma-Aldrich. (n.d.). (5-Amino-6-chloropyridin-3-yl)boronic acid | 1354697-94-1.

-

Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Available from: [Link]

-

Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Organic Chemistry, 87(22), 15071-15076. Available from: [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1635-1654. Available from: [Link]

-

Anslyn, E. V. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Retrieved from [Link]

- Creative BioMart. (n.d.). X-ray Crystallography.

-

Chan, B., et al. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 63(13), 4059–4067. Available from: [Link]

-

Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]

- PubChem. (n.d.). 5-Chloropyridine-3-boronic acid.

-

Chan, B., et al. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling. Available from: [Link]

-

Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1–21. Available from: [Link]

-

Bista, R., et al. (2018). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 57(1), 236-239. Available from: [Link]

-

Reiser, P., et al. (2021). Computational workflow. The full workflow can be divided into (a)... ResearchGate. Retrieved from [Link]

-

Debiais, M., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Organic & Biomolecular Chemistry, 20(15), 3105-3111. Available from: [Link]

-

Gierczyk, B., Kaźmierczak, M., Schroeder, G., & Sporzyński, A. (2018). 17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 42(18), 15339-15347. Available from: [Link]

- ChemicalBook. (n.d.). (5-((tert-Butoxycarbonyl)amino)-6-chloropyridin-3-yl)boronic acid.

-

Foresman, J. B., & Frisch, Æ. (2022). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Journal of Chemical Education, 99(11), 3778–3785. Available from: [Link]

-

Raju, M., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 481. Available from: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

-

Raju, M., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Available from: [Link]

- PubChem. (n.d.). (3-Amino-2-chloropyridin-4-YL)boronic acid.

-

Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. Retrieved from [Link]

-

Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4647. Available from: [Link]

-

Das, U., & Al-Zoubi, R. M. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112429. Available from: [Link]

- BLD Pharm. (n.d.). (6-Amino-5-chloropyridin-3-yl)boronic acid.

- Chemsrc. (n.d.). CAS#:1451154-63-4 | (5-amino-6-oxo-1H-pyridin-3-yl)boronic acid.

- Thermo Fisher Scientific. (n.d.). Amino Acid Physical Properties.

Sources

- 1. Buy (5-Amino-6-chloropyridin-3-yl)boronic acid (EVT-1473595) | 1354697-94-1 [evitachem.com]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. (5-Amino-6-chloropyridin-3-yl)boronic acid | 1354697-94-1 [sigmaaldrich.com]

- 8. (3-Amino-2-chloropyridin-4-YL)boronic acid | C5H6BClN2O2 | CID 72214117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (6-Amino-5-chloropyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. How To [chem.rochester.edu]

- 13. researchgate.net [researchgate.net]

- 14. par.nsf.gov [par.nsf.gov]

- 15. Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00232A [pubs.rsc.org]

- 16. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of (5-Amino-6-chloropyridin-3-yl)boronic acid for Research and Drug Development Professionals

As a Senior Application Scientist, it is imperative to approach novel chemical entities with a foundation of rigorous safety protocols and a deep understanding of their potential hazards. This guide provides a comprehensive overview of the safety and handling precautions for (5-Amino-6-chloropyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry. The protocols and recommendations outlined herein are synthesized from established best practices for handling heterocyclic boronic acids and are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Compound Profile and Hazard Identification

(5-Amino-6-chloropyridin-3-yl)boronic acid (CAS No. 1101864-58-7) is a substituted pyridinylboronic acid. While specific toxicological data for this exact compound is not extensively published, a robust hazard assessment can be formulated by examining structurally related aminopyridine and boronic acid derivatives. The primary hazards associated with this class of compounds are skin, eye, and respiratory tract irritation.[1][2]

Globally Harmonized System (GHS) Classification

Based on data from analogous compounds, the anticipated GHS classification for (5-Amino-6-chloropyridin-3-yl)boronic acid is summarized below.[1][2][3] It is crucial to handle this compound as if it possesses these hazards until specific data becomes available.

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 |

ngcontent-ng-c2487356420="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A |

ngcontent-ng-c2487356420="" class="ng-star-inserted"> | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure | Category 3 |

ngcontent-ng-c2487356420="" class="ng-star-inserted"> | Warning | H335: May cause respiratory irritation.[2] |

| Acute Toxicity, Oral (Potential) | Category 4 | Warning | H302: Harmful if swallowed. |

Note: This classification is based on data for structurally similar compounds and should be used for guidance. A definitive classification should be based on specific testing of the compound.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe chemical handling lies in a multi-layered approach that combines robust engineering controls with appropriate personal protective equipment.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid (5-Amino-6-chloropyridin-3-yl)boronic acid that could generate dust, or any handling of its solutions, must be conducted within a certified chemical fume hood.[4][5] The fume hood serves as the primary barrier, ensuring that any airborne particulates or vapors are effectively captured and exhausted, preventing inhalation exposure.[5] Proper sash height and airflow should be verified before commencing any work.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal and ocular exposure. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles that meet EN 166 standards (or equivalent) are required.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential.[2][5] It is crucial to use proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.[4] Contaminated gloves should be disposed of as chemical waste.

-

Protective Clothing: A laboratory coat must be worn at all times.[5] For procedures with a higher risk of spills, a chemically resistant apron is recommended.

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required.[2][4] However, if dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to maintaining a safe laboratory environment and ensuring the stability of the reagent.

Handling

-

Avoid Dust Formation: This compound is a solid, and care must be taken to avoid the generation of dust during weighing and transfer.[1][4]

-

Inert Atmosphere: While not always strictly necessary for short-term handling, boronic acids can be sensitive to air and moisture. For long-term storage and for sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4]

Storage

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4][5][6]

-

Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][6] Refrigeration (2-8°C) is often recommended for long-term storage to maintain compound integrity.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[6]

Experimental Workflow: A Step-by-Step Guide to Safe Use

To illustrate the practical application of these safety principles, the following section details a typical workflow for using (5-Amino-6-chloropyridin-3-yl)boronic acid in a Suzuki-Miyaura cross-coupling reaction.

Preparation and Weighing

-

Fume Hood Preparation: Ensure the chemical fume hood is clean, uncluttered, and the airflow is verified.

-

Gather Materials: Assemble all necessary PPE, glassware, and reagents within the fume hood.

-

Weighing: Tare a suitable container on an analytical balance. Carefully transfer the required amount of (5-Amino-6-chloropyridin-3-yl)boronic acid to the container, minimizing dust generation. Close the primary container immediately after use.

Reaction Setup

-

Inert Atmosphere: Assemble the reaction glassware in the fume hood. If the reaction is air- or moisture-sensitive, flush the apparatus with an inert gas.

-

Reagent Addition: Add the solvent(s) and other reagents to the reaction flask. The solid boronic acid should be added carefully to avoid splashing.

-

Reaction Monitoring: Once the reaction is initiated, ensure it is properly monitored.

The following diagram illustrates the logical flow of the safe handling workflow.

Waste Disposal

All waste containing (5-Amino-6-chloropyridin-3-yl)boronic acid, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. [7]Do not dispose of this material down the drain. [1][4]

Conclusion

(5-Amino-6-chloropyridin-3-yl)boronic acid is a valuable tool in the arsenal of the modern chemist. By approaching its use with a comprehensive understanding of its potential hazards and a strict adherence to the safety protocols outlined in this guide, researchers can ensure a safe and productive laboratory environment. The principles of containment, personal protection, and emergency preparedness are paramount to mitigating the risks associated with this and all other chemical reagents.

References

- Safety Data Sheet - CymitQuimica. (2024). CymitQuimica.

- Boric Acid Safety & Hazards. (n.d.). Lab Alley.

- Boric Acid - Standard Operating Procedure. (n.d.). IsoLab.

- What Are The Safety Precautions For Using Boric Acid? (2025). Chemistry For Everyone.

- Safety Data Sheet - 6-Fluoro-3-pyridinylboronic acid. (n.d.). Fisher Scientific.

- Safety Data Sheet - (6-Aminopyridin-2-yl)boronic acid. (2025). Angene Chemical.

- Safety Data Sheet - 3-fluoropyridine-4-boronic acid. (2025). Sigma-Aldrich.

- Safety Data Sheet - 4-Aminophenylboronic acid hydrochloride. (2025). Sigma-Aldrich.

- 2-Aminopyridine-3-boronic acid, pinacol ester. (n.d.). PubChem.

- Safety Data Sheet - (2-Methylpropyl)boronic acid. (2023). Fisher Scientific.

- Phenylboronic acid - Safety Data Sheet. (2025). Fisher Scientific.

- Aminopyridines. (n.d.). Environmental Protection Agency (EPA).

- Safety Data Sheet - Boric Acid. (2025). Sigma-Aldrich.

- Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. (2006). Environmental Protection Agency (EPA).

- GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia.

- 2-Aminopyridine-5-boronic acid pinacol ester. (n.d.). Sigma-Aldrich.

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. 2-Aminopyridine-3-boronic acid, pinacol ester | C11H17BN2O2 | CID 43811067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 6. fishersci.pt [fishersci.pt]

- 7. laballey.com [laballey.com]

Methodological & Application

Application Notes & Protocols: Strategic Use of (5-Amino-6-chloropyridin-3-yl)boronic acid in Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Value of the Aminochloropyridine Scaffold

(5-Amino-6-chloropyridin-3-yl)boronic acid is a pivotal building block for drug discovery and materials science. The aminopyridine motif is a well-established "hinge-binding" fragment in kinase inhibitors, mimicking the adenine region of ATP to achieve potent and selective enzyme inhibition.[1] Furthermore, the strategic placement of amino, chloro, and boronic acid functionalities offers multiple vectors for diversification, making it an invaluable reagent for generating novel compound libraries. Boronic acids themselves are of growing importance in medicinal chemistry, not only as synthetic intermediates but also as pharmacophores in approved drugs like Bortezomib, which leverages the boron atom's unique ability to form reversible covalent bonds with biological nucleophiles.[2][3][4]

The Suzuki-Miyaura reaction stands as one of the most robust methods for C-C bond formation due to its mild conditions and exceptional functional group tolerance.[5][6] However, leveraging a substrate as electronically and sterically complex as (5-Amino-6-chloropyridin-3-yl)boronic acid requires a nuanced understanding of the reaction mechanism and potential pitfalls. This guide provides an in-depth analysis of the challenges associated with this substrate and presents validated protocols to ensure successful and reproducible outcomes.

Mechanistic Considerations & Causality of Protocol Choices

The successful Suzuki-Miyaura coupling of (5-Amino-6-chloropyridin-3-yl)boronic acid is not trivial and is governed by a delicate interplay of electronic effects and catalyst stability.[7] Standard protocols often fail due to challenges at two key stages of the catalytic cycle: oxidative addition and catalyst inhibition.

2.1 The Challenge of Catalyst Inhibition

The substrate contains two Lewis basic nitrogen centers: the pyridine ring nitrogen and the exocyclic amino group. These sites can coordinate to the electron-deficient palladium center, leading to the formation of stable, off-cycle complexes that inhibit catalytic activity.[7][8] This phenomenon, sometimes referred to as the "2-pyridyl problem" in related systems, can sequester the active catalyst and halt the reaction.[7]

Our strategic response is the selection of catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos).[9] The steric hindrance provided by these ligands creates a protective pocket around the palladium center, disfavoring coordination from the substrate's nitrogen atoms while still permitting the necessary oxidative addition and reductive elimination steps.

2.2 The Challenge of Oxidative Addition

The coupling partner for this boronic acid is typically an aryl halide. If the goal is to couple this boronic acid with another chloro-heterocycle, the challenge is amplified. The oxidative addition of palladium into an aryl-chloride bond is significantly slower and more challenging than with the corresponding bromides or iodides, requiring a highly active catalyst.[8][10]

Our strategic response again involves the use of highly active, modern catalyst systems. The electron-donating nature of ligands like SPhos increases the electron density on the Pd(0) center, promoting its insertion into the C-Cl bond.[11] Furthermore, the use of robust inorganic bases like potassium phosphate (K₃PO₄) is crucial, as they are effective in promoting the transmetalation step without causing significant degradation of the sensitive boronic acid.[8]

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="Aryl Halide (R¹-X)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_A [label="trans-R¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K₃PO₄)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; BoronicAcid [label="Boronic Acid\n(R²-B(OH)₂)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronate [label="Boronate Complex\n[R²-B(OH)₃]⁻", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_B [label="trans-R¹-Pd(II)L₂-R²", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Coupled Product (R¹-R²)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibition [label="Catalyst Inhibition\n(Coordination by N atoms)", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Slow with\nAr-Cl"]; ArX -> OxAdd; OxAdd -> PdII_A; Base -> Boronate; BoronicAcid -> Boronate; PdII_A -> Transmetalation; Boronate -> Transmetalation; Transmetalation -> PdII_B; PdII_B -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"];

// Inhibition Pathway Pd0 -> Inhibition [style=dashed, color="#5F6368", arrowhead=tee]; } graph [dpi=300]; }

Caption: The Suzuki-Miyaura catalytic cycle with challenges highlighted.

Recommended Reaction Parameters

Based on extensive literature precedent for challenging aminopyridine couplings, the following table summarizes optimized starting conditions.[8][9][11] Researchers should consider these as a robust starting point for their specific substrate scope.

| Parameter | Recommended Reagent/Condition | Rationale & Causality |

| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | Precursors to the active Pd(0) catalyst. Stable and reliable. |

| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligand that accelerates oxidative addition and prevents catalyst inhibition by N-coordination.[9][11] |

| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) | Strong, non-nucleophilic base promotes boronate formation without degrading ester or other sensitive groups.[8] |

| Solvent | 1,4-Dioxane / H₂O (10:1) or Toluene / H₂O | Anhydrous polar aprotic solvent is ideal. A small amount of water aids in dissolving the base and facilitates transmetalation.[12] |

| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the challenging oxidative addition with aryl chlorides. |

| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent oxidation of the Pd(0) catalyst and to minimize oxidative homocoupling of the boronic acid.[12] |

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of (5-Amino-6-chloropyridin-3-yl)boronic acid with a generic aryl bromide.

4.1 Materials

-

(5-Amino-6-chloropyridin-3-yl)boronic acid (1.0 equiv)

-

Aryl Bromide (1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

-

SPhos (0.04 equiv, 4 mol%)

-

Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

-

Anhydrous 1,4-Dioxane (degassed)

-

Deionized Water (degassed)

-

Ethyl Acetate

-

Brine (Saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

4.2 Experimental Workflow

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

4.3 Step-by-Step Procedure

-

Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add (5-Amino-6-chloropyridin-3-yl)boronic acid (1.0 equiv), the aryl bromide (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).

-

Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[12]

-

Catalyst Addition: Under a positive pressure of argon, add the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

-

Solvent Addition: Add degassed 1,4-dioxane followed by degassed water (e.g., 5 mL dioxane and 0.5 mL water per 1 mmol of boronic acid) via syringe.

-

Reaction Execution: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the limiting reagent (boronic acid).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common failure modes.[8][12]

| Observation | Potential Cause(s) | Recommended Solution(s) |

| No Reaction / Low Conversion | 1. Inactive Catalyst System2. Insufficiently Degassed Solvents3. Poor Quality Boronic Acid | 1. Switch to a pre-formed catalyst (e.g., XPhos Pd G3). Ensure ligand is not degraded. 2. Degas solvents thoroughly by sparging with argon for 20-30 minutes. Ensure a tight seal on the reaction vessel. 3. Check the purity of the boronic acid. Consider converting it to a more stable boronate ester (e.g., pinacol ester) if degradation is suspected.[12] |

| Protodeboronation Product Observed | 1. Excess Water in Reaction2. Reaction Temperature Too High / Time Too Long3. Base is too harsh or concentration too high. | 1. Use anhydrous solvents and add only the specified amount of water. Ensure the base (e.g., K₃PO₄) is dry. 2. Monitor the reaction closely and stop it once the starting material is consumed. Attempt the reaction at a lower temperature (e.g., 80 °C). 3. Consider a milder base like KF, though this may slow the reaction rate.[13] |

| Homocoupling of Boronic Acid | 1. Presence of Oxygen2. Incomplete reduction of Pd(II) precatalyst. | 1. Improve inert atmosphere technique. Ensure all reagents and solvents are rigorously deoxygenated.[12] 2. Use a direct Pd(0) source like Pd₂(dba)₃ or ensure conditions are optimal for precatalyst reduction. |

| Dehalogenation of Coupling Partner | 1. Hydride source in the reaction.2. Catalyst system promotes hydrodehalogenation. | 1. Ensure solvents (e.g., THF) are anhydrous and pure. Some bases or additives can act as hydride sources.[8] 2. Screen alternative ligands. Sometimes a less electron-rich ligand can disfavor this side reaction. |

Conclusion

The Suzuki-Miyaura coupling of (5-Amino-6-chloropyridin-3-yl)boronic acid is a powerful, albeit challenging, transformation. Success hinges on acknowledging and overcoming the inherent difficulties of catalyst inhibition and the coupling of a less reactive chloride. By employing modern, highly active catalyst systems with bulky, electron-rich ligands, carefully selecting the base and solvent, and maintaining a rigorously inert atmosphere, researchers can reproducibly access valuable aminobipyridyl scaffolds for downstream applications in pharmaceutical and materials development.

References

- Molander, G. A., & Canturk, B. (2009). Suzuki-Miyaura Cross-Coupling Reactions of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 48(50), 9240-9261.

- BenchChem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.

- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.

- BenchChem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.

- RSC Publishing. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.

- National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.

- ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(3), 559-562.

- Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.

- ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.

- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.